1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-10-4-2-1-3-8(10)6-13-7-9(5-12-13)14(15)16/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUVSQXOFOSGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzyl bromide with 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a pharmaceutical agent. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
- Enzyme Inhibition : Preliminary studies indicate that 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole may inhibit enzymes involved in disease pathways, such as kinases or phosphatases. This inhibition can affect cellular signaling and metabolism, which is crucial for treating various diseases, including cancer and inflammatory disorders.
Material Science
In material science, the unique electronic properties of this compound can be harnessed to develop novel materials.
- Optoelectronic Devices : The compound's ability to absorb and emit light makes it a potential candidate for use in organic light-emitting diodes (OLEDs) and solar cells. Its chemical stability and tunable properties allow for the design of materials with specific electronic characteristics.
Biological Studies
The compound serves as a valuable probe in biological research.
- Biological Probes : Researchers utilize 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole to study enzyme activity and protein interactions. By tagging the compound with fluorescent markers, scientists can visualize biological processes in real-time, providing insights into cellular mechanisms.
Mechanism of Action
The mechanism by which 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but typically involve interactions with key proteins or nucleic acids within the cell .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole derivatives with variations in substituent position, halogenation, and functional groups exhibit distinct properties. Key comparisons include:
Table 1: Substituent Effects on Physical and Spectral Properties
*Hypothesized based on analogs. †Inferred from similar pyrazole derivatives .
- Substituent Position : Ortho-substituted bromine (2-bromophenyl) introduces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-methylphenyl), altering solubility and crystal packing .
- Electron-Withdrawing Groups : Nitro and trifluoromethyl groups reduce electron density on the pyrazole ring, affecting reactivity in nucleophilic substitution or redox reactions .
Table 2: Antioxidant Activity (IC₅₀ Values)
- The 2-bromophenyl group in pyrazoles correlates with enhanced antioxidant activity compared to non-halogenated analogs, likely due to increased lipophilicity and radical stabilization .
Biological Activity
1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole is a compound that belongs to the pyrazole class of heterocyclic compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
Structural Characteristics
1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole features a pyrazole ring substituted with a bromophenyl group and a nitro group at the 4-position. The molecular formula is . The presence of halogen atoms and nitro groups in its structure contributes to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole. The compound has shown promising results against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Lung Cancer (A549)
In vitro studies indicated that the compound exhibits significant antiproliferative activity. For instance, a derivative with similar structural features demonstrated an IC50 value of 0.28 µM against A549 cells, suggesting potent anticancer effects .
Antimicrobial Activity
The antimicrobial properties of 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole have also been investigated. Pyrazoles in general are known for their effectiveness against various bacterial and fungal strains. The compound has been reported to exhibit:
- Bactericidal Activity : Effective against E. coli, Staphylococcus aureus, and Klebsiella pneumoniae.
- Fungicidal Activity : Active against fungi such as Aspergillus niger.
The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Properties
The anti-inflammatory effects of 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole have been substantiated through various assays measuring cytokine levels. Compounds within this class have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives demonstrated up to 93% inhibition in IL-6 production at concentrations comparable to standard anti-inflammatory drugs .
Neuroprotective Effects
Research indicates that pyrazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE by compounds similar to 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole suggests potential neuroprotective effects, making it a candidate for further studies in neuropharmacology .
Summary of Biological Activities
| Biological Activity | Mechanism | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation | IC50 = 0.28 µM against A549 cells |
| Antimicrobial | Disrupts cell membranes; inhibits metabolic pathways | Effective against E. coli and S. aureus |
| Anti-inflammatory | Inhibits cytokine production | Up to 93% IL-6 inhibition |
| Neuroprotective | AChE inhibition | Potential candidate for Alzheimer's treatment |
Q & A
Q. Example Optimization Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or Ethanol | DMF increases reaction rate |
| Catalyst | K₂CO₃ | Enhances alkylation efficiency |
| Temperature | 80–100°C | Balances reaction speed and decomposition |
| Reaction Time | 12–24 hours | Ensures completion of substitution |
What spectroscopic techniques are most reliable for characterizing 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole?
Basic Question
Methodological Answer:
- ¹H NMR : Identify proton environments:
- Aromatic protons (2-bromophenyl): δ 7.2–7.8 ppm (multiplet).
- Pyrazole ring protons: δ 8.1–8.5 ppm (C4-nitro group deshields adjacent protons) .
- ¹³C NMR : Confirms substitution patterns:
- Nitro-substituted carbon: δ 140–145 ppm.
- Bromophenyl carbons: δ 120–135 ppm .
- Mass Spectrometry (MS) : Look for molecular ion peak [M+H]⁺ at m/z 308 (exact mass varies by isotope pattern) .
- IR Spectroscopy : Nitro group stretching vibrations at 1520 cm⁻¹ and 1350 cm⁻¹ .
How does the compound’s stability vary under different storage conditions?
Basic Question
Methodological Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the nitro group .
- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the bromophenylmethyl moiety .
- Temperature : Long-term stability at –20°C; short-term (weeks) at 4°C .
- Solvent Stability : Stable in DMSO for biological assays but avoid aqueous buffers with high pH (>9) to prevent nitro group reduction .
What advanced strategies can elucidate reaction mechanisms for further functionalization of this compound?
Advanced Question
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants for substitution or nitro-group reduction .
- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps in alkylation .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict regioselectivity in electrophilic substitution reactions .
Example Mechanistic Insight :
Nitro groups act as electron-withdrawing groups, directing electrophiles to the pyrazole C3/C5 positions. Bromine’s steric effects favor para-substitution on the phenyl ring .
How can computational modeling predict biological interactions of this compound?
Advanced Question
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or serotonin receptors, leveraging the bromophenyl group’s hydrophobic interactions .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Correlate nitro group electronegativity with anti-inflammatory activity using datasets from analogous pyrazoles .
What methodologies resolve contradictions in spectroscopic data during characterization?
Advanced Question
Methodological Answer:
- Peak Discrepancies : Compare experimental ¹H NMR with simulated spectra (e.g., MestReNova) to distinguish between rotational isomers or impurities .
- Crystallography : Single-crystal X-ray diffraction (e.g., using Mo-Kα radiation) confirms bond lengths and angles, resolving ambiguities in NOE correlations .
- 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, clarifying ambiguous assignments .
How to design bioactivity assays targeting specific therapeutic pathways?
Advanced Question
Methodological Answer:
- Anti-Cancer Assays : MTT viability tests on cancer cell lines (e.g., HeLa) with IC₅₀ determination. Compare with control compounds lacking the nitro group .
- Anti-Inflammatory Screening : ELISA-based COX-2 inhibition assays; monitor PGE₂ reduction in macrophage cultures .
- Neuroactivity : Patch-clamp electrophysiology to assess serotonin receptor modulation in neuronal cells .
Q. Example Data Interpretation :
| Assay Type | Target | Observed Activity (IC₅₀) | Reference Compound IC₅₀ |
|---|---|---|---|
| COX-2 Inhibition | Macrophages | 12.3 µM | Celecoxib: 5.8 µM |
| Cytotoxicity | HeLa Cells | 45.7 µM | Doxorubicin: 0.2 µM |
What strategies improve regioselectivity in electrophilic substitution reactions of this compound?
Advanced Question
Methodological Answer:
- Directing Groups : Nitro groups at C4 direct electrophiles to C3/C5. Use Lewis acids (e.g., AlCl₃) to enhance para-selectivity on the bromophenyl ring .
- Protection/Deprotection : Temporarily protect the nitro group (e.g., with Boc) to enable orthogonal functionalization .
- Microwave-Assisted Synthesis : Enhances regioselectivity by reducing side reactions through rapid, controlled heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
